molecular formula C9H5F3N2O2 B1432303 4-Nitro-6-(trifluoromethyl)-1H-indole CAS No. 1360883-24-4

4-Nitro-6-(trifluoromethyl)-1H-indole

Cat. No.: B1432303
CAS No.: 1360883-24-4
M. Wt: 230.14 g/mol
InChI Key: NSPYUGMHOGMEPM-UHFFFAOYSA-N
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Description

4-Nitro-6-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a nitro group at the 4-position and a trifluoromethyl group at the 6-position on the indole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indole can be achieved through several synthetic routes. One common method involves the nitration of 6-(trifluoromethyl)-1H-indole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Another method involves the use of selective fluorination techniques. For example, the fluorination of 4-nitro-6-bromo-(1H)-indazole with Selectfluor® in a mixture of acetonitrile and acetic acid has been reported to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The trifluoromethyl group can be partially oxidized to a carboxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Reduction of the nitro group: Produces 4-amino-6-(trifluoromethyl)-1H-indole.

    Oxidation of the trifluoromethyl group: Produces 4-nitro-6-carboxyl-1H-indole.

Scientific Research Applications

4-Nitro-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 4-Nitro-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-6-bromo-(1H)-indazole
  • 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
  • 2-Bromo-4-nitro-6-(trifluoromethyl)aniline

Uniqueness

4-Nitro-6-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-nitro-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-7-6(1-2-13-7)8(4-5)14(15)16/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPYUGMHOGMEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 4-Nitro-6-(trifluoromethyl)-1H-indole as described in the research?

A1: The research paper [] focuses on the synthesis of this compound from a specific precursor: 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene. While the specific reaction steps are not detailed in the abstract, it indicates a chemical transformation of the precursor into the final indole structure.

Q2: Are there other methods to synthesize this compound?

A2: The provided abstract [] only details one specific synthetic route. It is possible that other synthetic pathways exist for producing this compound, but this would require further literature research.

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